

Spectroscopic Profile of Triphenyl Phosphite: An In-depth Technical Guide

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Compound of Interest

Compound Name: Triphenyl phosphite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **triphenyl phosphite**, a widely used organophosphorus compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development. This guide includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the essential NMR, IR, and MS data for **triphenyl phosphite**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Triphenyl Phosphite

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.20 - 7.40	Multiplet	Aromatic Protons (C ₆ H ₅)

Note: The aromatic protons of the three phenyl groups overlap, resulting in a complex multiplet in the specified region.

Table 2: ^{13}C NMR Spectroscopic Data for **Triphenyl Phosphite**

Chemical Shift (δ) ppm	Assignment
~121	Aromatic CH
~125	Aromatic CH
~129	Aromatic CH
~151	Aromatic C-O

Note: The chemical shifts for the aromatic carbons may show slight variations depending on the solvent and experimental conditions.

Table 3: ^{31}P NMR Spectroscopic Data for **Triphenyl Phosphite**

Chemical Shift (δ) ppm	Reference
~127	85% H_3PO_4

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for **Triphenyl Phosphite**

Wavenumber (cm^{-1})	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H Stretch
1590	Strong	C=C Aromatic Ring Stretch
1490	Strong	C=C Aromatic Ring Stretch
1190	Strong	P-O-C Asymmetric Stretch
850	Strong	P-O-C Symmetric Stretch
750 - 690	Strong	Aromatic C-H Out-of-Plane Bend

Mass Spectrometry (MS)

Table 5: Major Mass Spectrometry Fragments for **Triphenyl Phosphite** (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
310	~100	$[M]^+$ (Molecular Ion)
217	High	$[M - C_6H_5O]^+$
140	Medium	$[(C_6H_5O)P]^+$
94	High	$[C_6H_5OH]^+$
77	High	$[C_6H_5]^+$

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 10-20 mg of **triphenyl phosphite** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) within a clean, dry 5 mm NMR tube.^{[1][2][3]} Ensure the sample is fully dissolved and the solution is homogeneous.
- Instrument Parameters:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Nuclei: 1H and ^{13}C .
 - Solvent: $CDCl_3$.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.^[4]

- Temperature: 298 K.
- ^1H NMR Parameters:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled.
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

2.1.2. ^{31}P NMR Spectroscopy

- Sample Preparation: Prepare the sample as described for ^1H and ^{13}C NMR spectroscopy.
- Instrument Parameters:
 - Spectrometer: A spectrometer equipped with a phosphorus probe, operating at a frequency corresponding to the ^1H field strength (e.g., 162 MHz for a 400 MHz spectrometer).
 - Nucleus: ^{31}P .

- Solvent: CDCl_3 .
- Reference: External 85% phosphoric acid (H_3PO_4) at 0.00 ppm.[5]
- Temperature: 298 K.
- Parameters:
 - Pulse Program: Proton-decoupled.
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 5-10 seconds.
 - Number of Scans: 64-128.
- Data Processing: Process the data as described for ^1H and ^{13}C NMR, referencing the spectrum to the external standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **triphenyl phosphite** is a liquid at room temperature, the neat liquid can be analyzed directly.[6] Place a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[7]
- Instrument Parameters:
 - Spectrometer: A Fourier-Transform Infrared Spectrometer.
 - Accessory: Transmission.
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

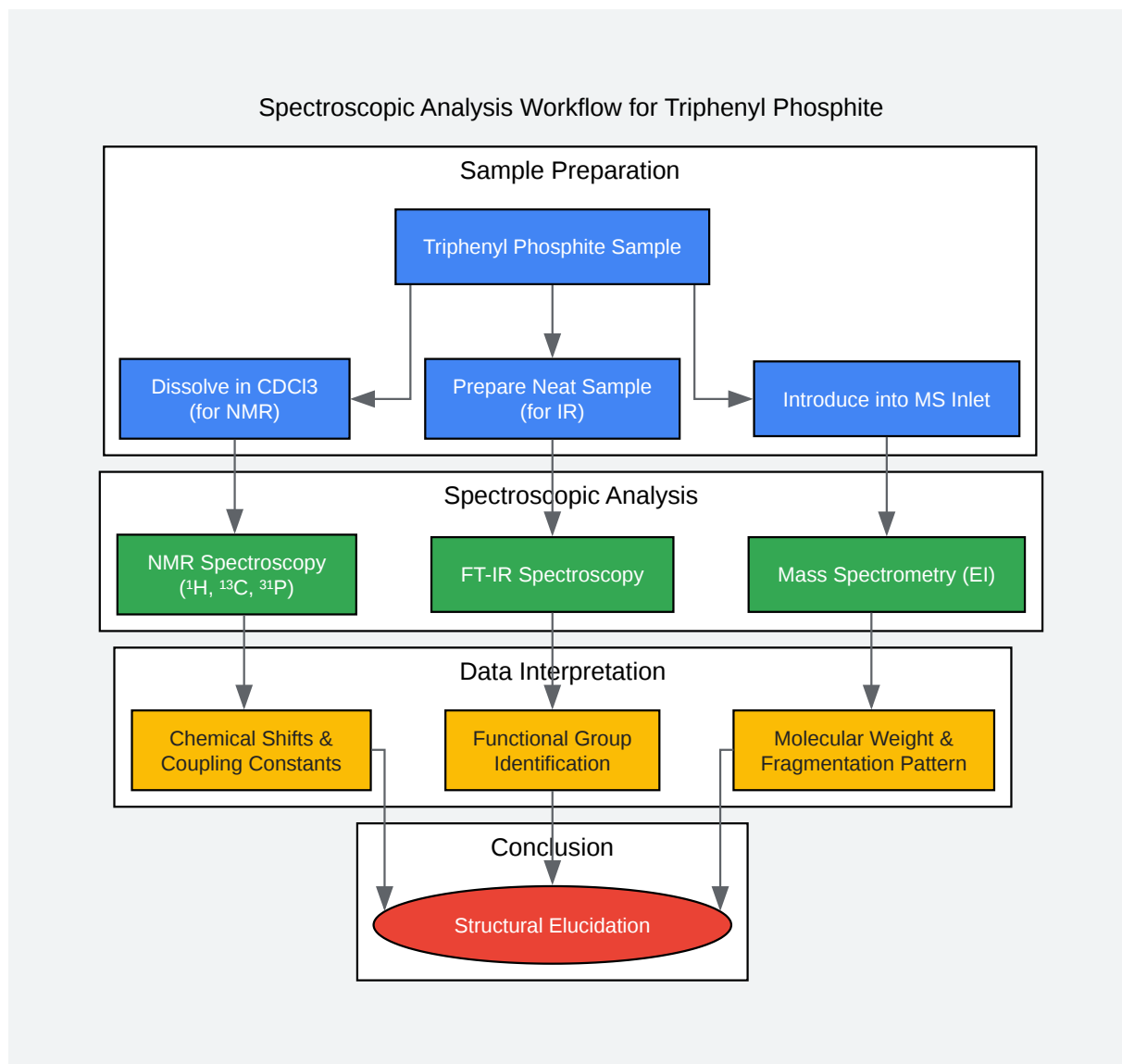
- Data Acquisition and Processing:
 - Acquire a background spectrum of the clean, empty salt plates.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the **triphenyl phosphite** sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS system) if volatile.[8]
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.[9]
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 200-250 °C.
- Data Acquisition and Analysis: The instrument will record the mass-to-charge ratio (m/z) and relative abundance of the ions produced. The resulting mass spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like **triphenyl phosphite**.



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Caption: Logical workflow for the spectroscopic analysis of **triphenyl phosphite**.

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